2-(3,4-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Description
2-(3,4-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with its target, potentially inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, structures essential for cell division. As a result, the compound can inhibit the growth of cancer cells .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics, a crucial part of the cell cycle. Microtubules are necessary for mitotic spindle formation, which is essential for cell division . By inhibiting tubulin polymerization, the compound disrupts this process, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have improved solubility, which can enhance bioavailability .
Result of Action
The compound’s action results in the inhibition of cell growth, particularly in cancer cells. It disrupts the cell cycle, leading to cell cycle arrest and apoptosis . This can result in the reduction of tumor growth and potentially the shrinkage of existing tumors .
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-9-10(2)24-17(14(9)16(21)18-3)19-15(20)11-6-7-12(22-4)13(8-11)23-5/h6-8H,1-5H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIODZUPICZYBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.